molecular formula C18H17N3O2 B2762051 (E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide CAS No. 1445756-52-4

(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide

Cat. No.: B2762051
CAS No.: 1445756-52-4
M. Wt: 307.353
InChI Key: JGCRHPMRQWEKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
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Scientific Research Applications

Chemical Sensing

A study by You et al. (2015) developed a colorimetric chemosensor designed for the sequential detection of Cu(2+) and CN(-) ions in aqueous media, showcasing an obvious color change in response to these ions. This sensor could detect Cu(2+) with a limit far below the WHO limit for drinking water, indicating its potential for environmental monitoring and safety applications (You, Park, Lee, & Kim, 2015).

Synthesis Methodologies

Jadhav and Halikar (2013) described the synthesis of pyrimido [1, 2-a] quinoline moiety and its derivatives through a reflux process involving 2-amino-3-cyano quinoline, showcasing a versatile approach to crafting complex quinoline-based structures with potential pharmaceutical applications (Jadhav & Halikar, 2013).

Biological Activities

The synthesis and evaluation of 11-oxo-11H-indeno[1,2-b]quinolinecarboxamide derivatives by Deady et al. (2001) explored the structure-activity relationships between the cytotoxicity of these compounds and the position of the carboxamide-linked cationic side chain. This study indicated the potential of such compounds in cancer therapy, especially in terms of their effective cytotoxic properties against specific tumor lines (Deady, Desneves, Kaye, Finlay, Baguley, & Denny, 2001).

Tautomerism and Structural Studies

Mondelli and Merlini (1966) investigated the tautomerism in side-chain derivatives of n-heterocycles, providing insights into the structural dynamics and chemical behavior of quinoline derivatives, which is crucial for understanding their reactivity and interactions in various chemical and biological contexts (Mondelli & Merlini, 1966).

Properties

IUPAC Name

(E)-N-[cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c19-11-17(14-8-10-23-12-14)21-18(22)6-5-13-7-9-20-16-4-2-1-3-15(13)16/h1-7,9,14,17H,8,10,12H2,(H,21,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCRHPMRQWEKLO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)C=CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1C(C#N)NC(=O)/C=C/C2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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